molecular formula C7H8N2O B1265587 4-Aminobenzamide CAS No. 2835-68-9

4-Aminobenzamide

Cat. No. B1265587
CAS RN: 2835-68-9
M. Wt: 136.15 g/mol
InChI Key: QIKYZXDTTPVVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04235969

Procedure details

In 100 ml of absolute ethanol, 8.35 g of the compound of Example II was hydrogenated over 2 spatulas-full of 10% Pd/C in a Parr apparatus at ca 40 lbs/in2 for 3-4 hrs. Under a nitrogen blanket, the catalyst was filtered off through a Celite pad (sintered glass funnel), which was washed with two volumes of ethanol. Evaporation gave ca 7.2 g of a brown oil.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in2 for 3-4 hrs
Duration
3.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
Under a nitrogen blanket, the catalyst was filtered off through a Celite pad (sintered glass funnel), which
WASH
Type
WASH
Details
was washed with two volumes of ethanol
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.